2-(9-Carbazolyl)benzoic acid methyl ester
Overview
Description
Methyl 2-(9H-carbazol-9-yl)benzoate is an organic compound with the molecular formula C20H15NO2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle, and benzoic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Carbazolyl)benzoic acid methyl ester typically involves the esterification of 2-(9H-carbazol-9-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(9H-carbazol-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted carbazole derivatives.
Scientific Research Applications
Methyl 2-(9H-carbazol-9-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it useful in studying biological interactions and mechanisms.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 2-(9-Carbazolyl)benzoic acid methyl ester exerts its effects involves interactions with molecular targets and pathways. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-carbazol-9-yl)ethyl acrylate
- 9-benzyl-9H-carbazole
- 2-(3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole-9-yl) ethyl methacrylate
Uniqueness
Methyl 2-(9H-carbazol-9-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and material properties.
Properties
Molecular Formula |
C20H15NO2 |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
methyl 2-carbazol-9-ylbenzoate |
InChI |
InChI=1S/C20H15NO2/c1-23-20(22)16-10-4-7-13-19(16)21-17-11-5-2-8-14(17)15-9-3-6-12-18(15)21/h2-13H,1H3 |
InChI Key |
FLMRJQDGQRDSPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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